molecular formula C15H12O3 B034051 4-(1-Oxo-2-phenylethyl)benzoic acid CAS No. 108766-35-4

4-(1-Oxo-2-phenylethyl)benzoic acid

Cat. No.: B034051
CAS No.: 108766-35-4
M. Wt: 240.25 g/mol
InChI Key: JRFSSRWUBQYOGX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Oxo-2-phenylethyl)benzoic acid typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of benzene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques such as recrystallization and chromatography ensures the compound’s high purity, which is crucial for its applications in research and industry.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenyl ring can be further functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

    Substitution: Halogens, nitrating agents, sulfonating agents, often in the presence of catalysts or under specific temperature conditions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4-(1-Oxo-2-phenylethyl)benzoic acid has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in organic synthesis, aiding in the development of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research explores its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

    Industry: It is utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(1-Oxo-2-phenylethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylacetyl group can mimic natural substrates, allowing the compound to inhibit or modulate the activity of target proteins. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

    Benzoic acid: A simpler structure lacking the phenylacetyl group, commonly used as a food preservative and in medicinal formulations.

    Phenylacetic acid: Contains a phenyl group attached to an acetic acid moiety, used in the synthesis of various pharmaceuticals.

    4-Phenylbutyric acid: Similar in structure but with a butyric acid backbone, used in the treatment of urea cycle disorders.

Uniqueness: 4-(1-Oxo-2-phenylethyl)benzoic acid stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity

Properties

IUPAC Name

4-(2-phenylacetyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c16-14(10-11-4-2-1-3-5-11)12-6-8-13(9-7-12)15(17)18/h1-9H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFSSRWUBQYOGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610783
Record name 4-(Phenylacetyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108766-35-4
Record name 4-(Phenylacetyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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